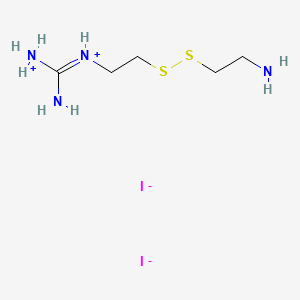
(2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide is a chemical compound with the molecular formula C5H16I2N4S2 It is a guanidine derivative that contains both amino and disulfide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide typically involves the reaction of guanidine with a disulfide-containing compound. One common method is the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method involves the use of lanthanide amides as catalysts for the guanylation of aromatic and secondary amines . Additionally, the use of carbamoyl isothiocyanates as starting materials for the synthesis of multisubstituted guanidines has been reported .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar guanylation reactions. The choice of catalysts and reaction conditions can be optimized for scalability and cost-effectiveness. For example, the use of ytterbium triflate as a catalyst for the addition of amines to carbodiimides under solvent-free conditions provides good yields and is suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide undergoes various types of chemical reactions, including:
Oxidation: The disulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide group can be reduced to thiols.
Substitution: The amino and guanidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted guanidines and amines.
Scientific Research Applications
(2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other guanidine derivatives and as a catalyst in organic reactions.
Biology: Investigated for its potential as an antibacterial agent and its role in enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of (2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through oxidation or reduction reactions . Additionally, the guanidine group can interact with nucleic acids and proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Guanidine: A simple guanidine compound with similar basicity and reactivity.
Thiourea: Contains a similar sulfur-containing functional group but differs in its reactivity and applications.
Cyanamide: Used in the synthesis of guanidine derivatives and has similar reactivity in guanylation reactions.
Uniqueness
(2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide is unique due to its combination of amino, disulfide, and guanidine functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
40775-08-4 |
|---|---|
Molecular Formula |
C5H16I2N4S2 |
Molecular Weight |
450.2 g/mol |
IUPAC Name |
[amino(azaniumyl)methylidene]-[2-(2-aminoethyldisulfanyl)ethyl]azanium;diiodide |
InChI |
InChI=1S/C5H14N4S2.2HI/c6-1-3-10-11-4-2-9-5(7)8;;/h1-4,6H2,(H4,7,8,9);2*1H |
InChI Key |
KLEVBMWLJICYQK-UHFFFAOYSA-N |
Canonical SMILES |
C(CSSCC[NH+]=C([NH3+])N)N.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



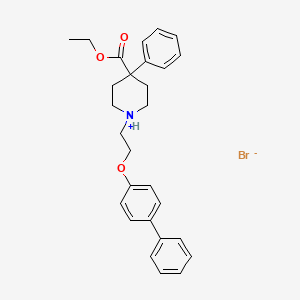
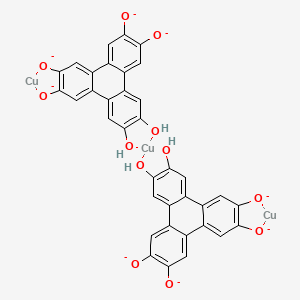
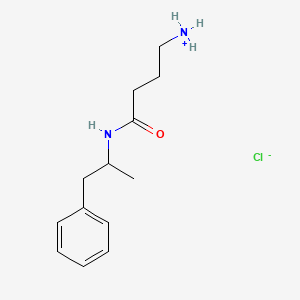
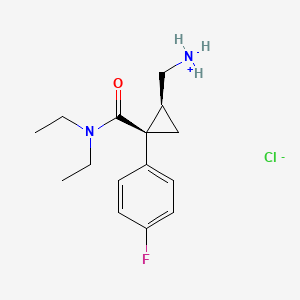

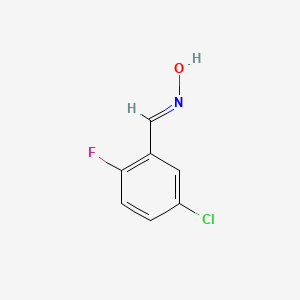


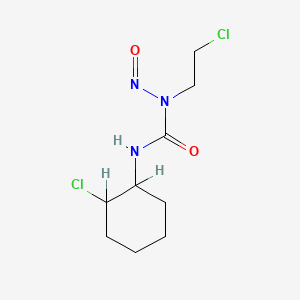
![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737646.png)
![diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate](/img/structure/B13737649.png)


